molecular formula C19H14Cl2FN5O3 B2415079 N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052560-83-4

N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No.: B2415079
CAS No.: 1052560-83-4
M. Wt: 450.25
InChI Key: TUJLLDRGCFLDSP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a useful research compound. Its molecular formula is C19H14Cl2FN5O3 and its molecular weight is 450.25. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN5O3/c1-9-2-4-11(7-12(9)20)27-18(29)16-17(19(27)30)26(25-24-16)8-15(28)23-10-3-5-14(22)13(21)6-10/h2-7,16-17H,8H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJLLDRGCFLDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity based on existing research findings and data.

Chemical Structure and Properties

The compound features a multi-ring structure that includes a tetrahydropyrrolo[3,4-d][1,2,3]triazole core. Its molecular formula is C₁₈H₁₅Cl₂F₃N₄O₂, with a molecular weight of 487.4 g/mol. The presence of chlorine and fluorine substituents may influence its biological activity by enhancing lipophilicity and modifying receptor interactions.

Key Structural Features

FeatureDescription
Molecular FormulaC₁₈H₁₅Cl₂F₃N₄O₂
Molecular Weight487.4 g/mol
Core StructureTetrahydropyrrolo[3,4-d][1,2,3]triazole
SubstituentsChlorine and fluorine atoms

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown potent activity against various bacterial strains, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Case Studies

  • Triazole Derivatives : A study evaluated the antimicrobial efficacy of triazole derivatives similar to the compound . The results showed minimum inhibitory concentration (MIC) values ranging from 1 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : Triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes and disrupt DNA replication in bacteria by interacting with nucleic acids .

Anticancer Activity

Preliminary studies have suggested that compounds with a similar structural framework exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for tumor growth.

Research Findings

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that certain triazole-containing compounds can significantly reduce cell viability at low concentrations .
  • Apoptosis Induction : Mechanistic studies revealed that these compounds might trigger apoptotic pathways through the activation of caspases .

Toxicity Profile

Understanding the toxicity profile is crucial for assessing the safety of new compounds. Initial assessments indicate that while some triazole derivatives show promising therapeutic effects, they may also exhibit cytotoxicity at higher concentrations.

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